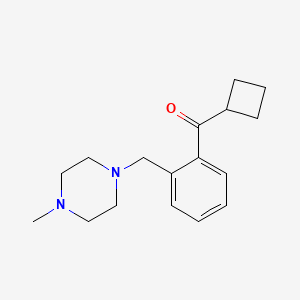

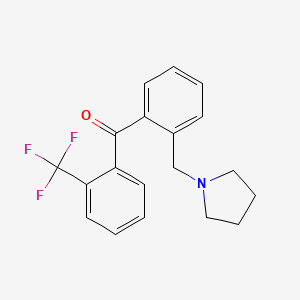

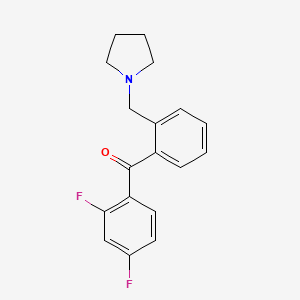

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Spiroannelation and Synthesis of Cyclopentanones

Cyclobutyl phenyl sulfoxides have been utilized in the spiroannelation of cyclopentanone, leading to the formation of β-hydroxy sulfoxides, which are subsequently transformed into cyclopentanones. This process involves the synthesis of cyclobutyl phenyl sulfoxide derivatives and demonstrates the utility of cyclobutyl compounds in ring enlargement and hydrolysis reactions for ketone synthesis (Fitjer, Schlotmann, & Noltemeyer, 1995).

2. Investigation of Carbanion Centers

Research has explored the interaction of 4-membered rings, like cyclobutyl groups, with adjacent carbanion centers. In a study involving cyclobutylcarbinyl phenyl ketones, the stabilization of adjacent carbanion centers was investigated, revealing insights into the chemical behavior of such structures (Güven & Peynircioǧlu, 2002).

3. Fischer Indolisation

Cyclobutyl phenyl ketones have been used in Fischer indolisation reactions, a key process in organic chemistry for synthesizing complex structures. These reactions involve cyclobutyl phenyl ketone phenylhydrazones and lead to the formation of various indole and pyridazine derivatives (Robinson, Khan, & Shaw, 1987).

4. Synthesis of 1-Cyclobutenyl Ketones

2-Phenylthiocyclobutyl ketones have been synthesized via the reaction of alkenyl sulfides with α,β-unsaturated ketones. This method, involving cyclobutyl ketones, provides a convenient route to 1-cyclobutenyl ketones, showcasing the versatility of cyclobutyl structures in chemical synthesis (Takeda, Fujii, Morita, & Fujiwara, 1986).

5. Tertiary Arylcarbinyloxyl Radicals

A study on tertiary arylcarbinyloxyl radicals with alpha-cyclobutyl groups revealed insights into the reactivity and fragmentation regioselectivity of these radicals. This research is significant in understanding the behavior of cyclobutyl-containing compounds in radical reactions (Bietti, Gente, & Salamone, 2005).

6. Asymmetric Aldol Reactions

Cyclobutyl derivatives have been synthesized through l-proline-catalyzed direct asymmetric aldol reactions. This process provides access to spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, demonstrating the application of cyclobutyl compounds in creating chiral structures (Bernard et al., 2007).

properties

IUPAC Name |

cyclobutyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-18-9-11-19(12-10-18)13-15-5-2-3-8-16(15)17(20)14-6-4-7-14/h2-3,5,8,14H,4,6-7,9-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYVEHKOZWIXFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643904 |

Source

|

| Record name | Cyclobutyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone | |

CAS RN |

898762-60-2 |

Source

|

| Record name | Cyclobutyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

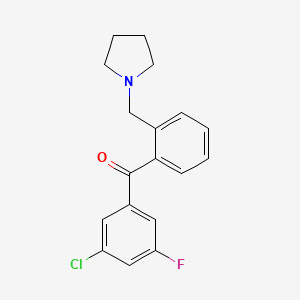

![Ethyl 5-oxo-5-[2-(pyrrolidinomethyl)phenyl]valerate](/img/structure/B1327305.png)

![Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1327306.png)

![Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1327307.png)